Dicarbonylcyclopentadienyliron dimer
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Overview
Description
It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine but less soluble in carbon tetrachloride and carbon disulfide . This compound is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .
Preparation Methods
Dicarbonylcyclopentadienyliron dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium amalgam in tetrahydrofuran . The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dicarbonylcyclopentadienyliron dimer undergoes various types of chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include alkyl halides, carbon monoxide, and reducing agents such as sodium borohydride . Major products formed from these reactions include substituted cyclopentadienyliron complexes and reduced iron carbonyl species . For example, the reaction with alkyl halides can lead to the formation of alkyl-substituted cyclopentadienyliron complexes .
Scientific Research Applications
Dicarbonylcyclopentadienyliron dimer has a wide range of scientific research applications. In chemistry, it is used as a precursor to various iron-containing compounds and as a catalyst in organic synthesis . In biology and medicine, it has been explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used as a catalyst in the production of fine chemicals and as an intermediate in the synthesis of other organometallic compounds .
Mechanism of Action
The mechanism of action of dicarbonylcyclopentadienyliron dimer involves its ability to undergo fluxional processes, where the ligands around the iron atoms can rapidly exchange positions . This fluxional behavior allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Dicarbonylcyclopentadienyliron dimer can be compared with other similar compounds such as ferrocene, iron pentacarbonyl, and diironnonacarbonyl . Unlike ferrocene, which has a sandwich structure, this compound has a dimeric half-sandwich structure . Iron pentacarbonyl and diironnonacarbonyl are also iron carbonyl compounds, but they differ in their coordination geometry and reactivity . The unique structure and reactivity of this compound make it a valuable compound in organometallic chemistry .
Properties
Molecular Formula |
C14H12Fe2O4 |
---|---|
Molecular Weight |
355.93 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |
InChI |
InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |
InChI Key |
FMOYQLHCKHIWFF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Origin of Product |
United States |
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